molecular formula C9H6N2O3 B8791369 3-Nitroquinolin-7-ol

3-Nitroquinolin-7-ol

Cat. No.: B8791369
M. Wt: 190.16 g/mol
InChI Key: ZPXQGAAMLVFFOC-UHFFFAOYSA-N
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Description

3-Nitroquinolin-7-ol is a nitro-substituted quinoline derivative characterized by a nitro (-NO₂) group at position 3 and a hydroxyl (-OH) group at position 7 of the quinoline scaffold. These derivatives are typically prepared via nucleophilic aromatic substitution, reduction, and functional group interconversion, yielding compounds with diverse pharmacological and physicochemical properties .

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

3-nitroquinolin-7-ol

InChI

InChI=1S/C9H6N2O3/c12-8-2-1-6-3-7(11(13)14)5-10-9(6)4-8/h1-5,12H

InChI Key

ZPXQGAAMLVFFOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The NQ-series compounds (e.g., NQ1–NQ21) share the quinoline core but differ in substituent patterns. Key structural variations include:

  • Nitro and hydroxyl positioning: Derivatives like 6-Nitro-8-quinolinol (CAS 16727-28-9) feature a nitro group at position 6 and a hydroxyl at position 8, while 7-Chloro-3-nitroquinolin-4-ol (CAS 5350-50-5) combines a chloro substituent at position 7 with nitro and hydroxyl groups at positions 3 and 4, respectively .
  • Alkyl and aryl modifications : NQ1 (C₂₅H₁₉N₃O₄) incorporates a benzyloxy group and methoxy substituent, whereas NQ18 (C₁₈H₁₇N₃O₅) includes ethoxy and methoxy groups .
Table 1: Structural Comparison of Selected Compounds
Compound Molecular Formula Substituents (Positions) Melting Point (°C)
3-Nitroquinolin-7-ol* Not explicitly provided -NO₂ (3), -OH (7) N/A
6-Nitro-8-quinolinol C₉H₆N₂O₃ -NO₂ (6), -OH (8) N/A
7-Chloro-3-nitroquinolin-4-ol C₉H₅ClN₂O₃ -Cl (7), -NO₂ (3), -OH (4) N/A
NQ1 C₂₅H₁₉N₃O₄ Benzyloxy (6), methoxy (7) 222
NQ18 C₁₈H₁₇N₃O₅ Ethoxy (4), methoxy (7) 181

*Inferred from synthetic pathways in evidence.

Physicochemical Properties

  • Melting Points : NQ-series compounds exhibit melting points ranging from 156°C (NQ10) to 286°C (NQ20), influenced by substituent polarity and crystallinity. For example, NQ3 (C₂₃H₁₈BrN₃O₄), containing a bromo group, melts at 222°C, while NQ18 (ethoxy-substituted) melts at 181°C .
  • Spectroscopic Data: ¹H NMR: NQ18 shows distinct quinoline proton signals at δ 9.17 (s, 1H) and aromatic protons at δ 7.09–7.38 (m, 6H), with ethoxy and methoxy groups at δ 4.31 (q) and 4.0 (s), respectively . Mass Spectrometry: NQ18 has an EI-MS m/z of 355 [M]⁺, consistent with its molecular formula (C₁₈H₁₇N₃O₅) .
Table 2: Spectroscopic and Analytical Data
Compound ¹H NMR (δ, key signals) EI-MS (m/z) HR-MS (Calculated/Found)
NQ18 9.17 (s, quinoline-H), 4.31 (q, OCH₂) 355 [M]⁺ 355.1168 / 355.1125
NQ19 9.17 (s, quinoline-H), 2.1 (t, CH₃) 355 [M]⁺ N/A

Functional Implications of Substituents

  • Hydrophilic vs. Lipophilic Balance : Ethoxy and methoxy groups increase solubility, whereas benzyloxy groups enhance lipophilicity .

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